4'-Hydroxy-biphenyl-3-carboxylic acid
Overview
Description
4’-Hydroxy-biphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H10O3 and a molecular weight of 214.22 g/mol . It is a biaryl compound, characterized by the presence of a hydroxyl group at the 4’ position and a carboxylic acid group at the 3 position on the biphenyl structure. This compound is typically a white to light yellow solid .
Mechanism of Action
Target of Action
The primary targets of 4’-Hydroxy-biphenyl-3-carboxylic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways affected by 4’-Hydroxy-biphenyl-3-carboxylic acid . Future studies should aim to elucidate these pathways to better understand the compound’s biological effects.
Result of Action
The molecular and cellular effects of 4’-Hydroxy-biphenyl-3-carboxylic acid’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4’-Hydroxy-biphenyl-3-carboxylic acid . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Hydroxy-biphenyl-3-carboxylic acid can be synthesized via several methods. One common approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of organoboronic acids or trifluoroborates with aryl bromides . Another method includes the simultaneous hydroxylation and carboxylation of biphenyls .
Industrial Production Methods: Industrial production methods for 4’-Hydroxy-biphenyl-3-carboxylic acid typically involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. These reactions are conducted under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxy-biphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4’-Hydroxy-biphenyl-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the manufacture of polymers, dyes, and other industrial chemicals
Comparison with Similar Compounds
4-Hydroxy-3-methoxycinnamic acid (Ferulic acid): Similar in structure but contains a methoxy group.
4-Hydroxy-4-biphenylcarboxylic acid: Similar but with different substitution patterns on the biphenyl ring.
Uniqueness: 4’-Hydroxy-biphenyl-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINNQOZTIDYENK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352293 | |
Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121629-21-8 | |
Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 121629-21-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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